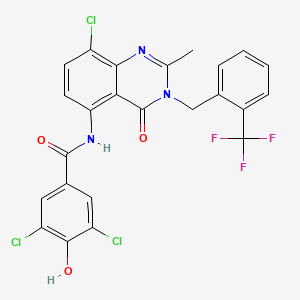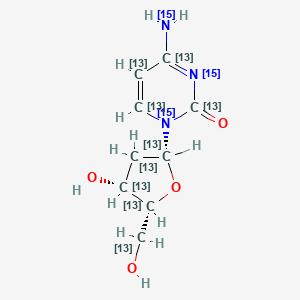
2'-Deoxycytidine-13C9,15N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxycytidine-13C9,15N3 is a stable isotope-labeled compound of 2’-deoxycytidine, a deoxyribonucleoside. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-13C9,15N3 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 2’-deoxycytidine molecule. One method involves the use of N-deoxyribosyltransferase, an enzyme that facilitates the transfer of a deoxyribose moiety to cytosine, resulting in the formation of 2’-deoxycytidine . The reaction conditions often include the use of a colon bacillus strain that has been genetically modified to overexpress N-deoxyribosyltransferase while suppressing cytosine deaminase and cytidine deaminase activities .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-13C9,15N3 can be achieved through bioconversion processes. These processes utilize genetically engineered microorganisms to produce the compound efficiently and with high purity. The use of stable isotope-labeled precursors ensures the incorporation of carbon-13 and nitrogen-15 into the final product .
化学反应分析
Types of Reactions
2’-Deoxycytidine-13C9,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its nucleoside form.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include 2’-deoxyuridine (from oxidation), 2’-deoxycytidine (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
科学研究应用
2’-Deoxycytidine-13C9,15N3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in studies of DNA synthesis and repair, as well as in the investigation of cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs in the body.
Industry: Applied in the development of antiviral and anticancer drugs, as well as in the production of stable isotope-labeled compounds for research and diagnostic purposes
作用机制
2’-Deoxycytidine-13C9,15N3 exerts its effects primarily through its incorporation into DNA. As a deoxyribonucleoside, it can be phosphorylated to form 2’-deoxycytidine triphosphate, which is then incorporated into DNA during replication. This incorporation can inhibit the activity of DNA polymerases and other enzymes involved in DNA synthesis and repair . The molecular targets include thymidine kinase and deoxycytidine kinase, which are key enzymes in the nucleotide salvage pathway .
相似化合物的比较
Similar Compounds
2’-Deoxycytidine: The unlabeled form of the compound, commonly used in DNA synthesis studies.
2’-Deoxyuridine: An analog that differs by having a uracil base instead of cytosine.
2’-Deoxyadenosine: Another deoxyribonucleoside with an adenine base.
Uniqueness
2’-Deoxycytidine-13C9,15N3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This labeling provides a significant advantage in studies requiring detailed analysis of metabolic pathways and molecular interactions .
属性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
239.13 g/mol |
IUPAC 名称 |
4-(15N)azanyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI 键 |
CKTSBUTUHBMZGZ-QVZWTWABSA-N |
手性 SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH2])[13CH2]O)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


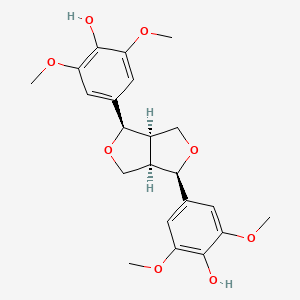
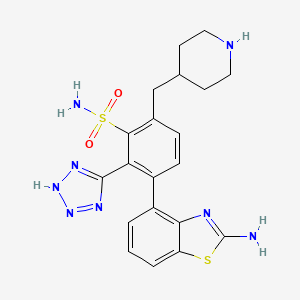
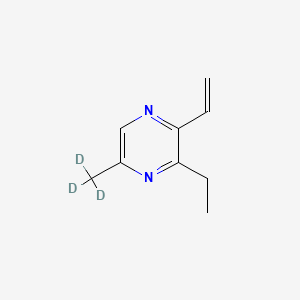
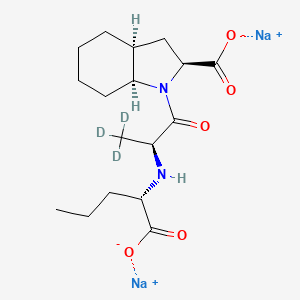
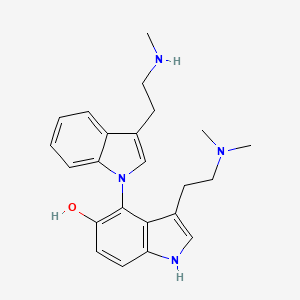

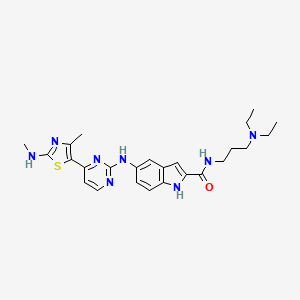
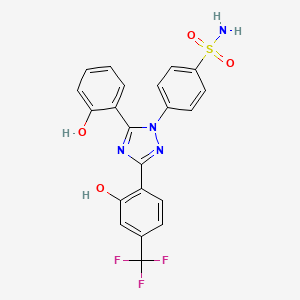



![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
